molecular formula C9H8N2O B3361191 8-Aminoisoquinolin-5-ol CAS No. 91668-45-0

8-Aminoisoquinolin-5-ol

Cat. No.: B3361191
CAS No.: 91668-45-0
M. Wt: 160.17 g/mol
InChI Key: BCIFJDGSMDSLLM-UHFFFAOYSA-N
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Description

8-Aminoisoquinolin-5-ol is an organic compound with the molecular formula C9H8N2O It is a derivative of isoquinoline, featuring an amino group at the 8th position and a hydroxyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoisoquinolin-5-ol typically involves the nitration of isoquinoline to produce nitroisoquinoline derivatives, followed by reduction to yield the amino compound. One common method involves the nitration of isoquinoline to obtain 5-nitroisoquinoline, which is then reduced using tin powder and hydrochloric acid to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and reduction processes, similar to those used in laboratory synthesis, but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Aminoisoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides and other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Tin powder and hydrochloric acid, or catalytic hydrogenation.

    Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aminoisoquinoline derivatives.

    Substitution: Amides and other substituted isoquinolines.

Scientific Research Applications

8-Aminoisoquinolin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive isoquinoline derivatives.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Aminoisoquinolin-5-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    8-Aminoquinoline: Similar structure but lacks the hydroxyl group at the 5th position.

    5-Aminoquinolin-8-ol: Similar structure but with different positioning of functional groups.

    Isoquinoline: The parent compound without amino or hydroxyl substitutions.

Uniqueness: 8-Aminoisoquinolin-5-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

8-aminoisoquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIFJDGSMDSLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538632
Record name 8-Aminoisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91668-45-0
Record name 8-Aminoisoquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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